molecular formula C7H14N2O B3024221 (7R,8aS)-octahydropyrrolo[1,2-a]pyrazin-7-ol CAS No. 879399-07-2

(7R,8aS)-octahydropyrrolo[1,2-a]pyrazin-7-ol

Cat. No.: B3024221
CAS No.: 879399-07-2
M. Wt: 142.20
InChI Key: VLVMRQREBYGIBY-NKWVEPMBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(7R,8aS)-Octahydropyrrolo[1,2-a]pyrazin-7-ol ( 879399-07-2) is a high-value bicyclic piperazine derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound, with a molecular formula of C7H14N2O and a molecular weight of 142.20 g/mol, serves as a versatile scaffold or intermediate in the synthesis of more complex bioactive molecules . Its unique, rigid bicyclic framework, characterized by a specific (7R,8aS) stereochemical configuration, is recognized as a 'privileged structure' that enables selective interactions with diverse biological targets . This stereochemistry is crucial for enforcing specific binding conformations that can enhance receptor selectivity and minimize off-target effects . This compound has demonstrated substantial research value in neuroscience and pain management. Patents highlight its structural class for development as potent calcium channel blockers , indicating potential for treating conditions such as neuropathic pain, chronic pain, and neuralgia . Furthermore, derivatives of the pyrrolo[1,2-a]pyrazine core are being investigated as inhibitors of enzymes like poly(ADP-ribose) polymerase (PARP) , a target for cancer therapy, and for potential applications in treating cardiovascular and inflammatory diseases . The scaffold's utility extends to other therapeutic areas, including as a key component in selective adenosine A2A receptor antagonists and cannabinoid CB1 receptor agonists, which have been associated with potent antinociceptive activity . Handling and storage of this research compound require specific conditions to maintain its stability and purity. It is recommended to be kept in a dark place, sealed in a dry environment, and stored at 2-8°C . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals .

Properties

IUPAC Name

(7R,8aS)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c10-7-3-6-4-8-1-2-9(6)5-7/h6-8,10H,1-5H2/t6-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLVMRQREBYGIBY-NKWVEPMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC(CC2CN1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2C[C@@H](C[C@H]2CN1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879399-07-2
Record name (7R,8aS)-octahydropyrrolo[1,2-a]piperazin-7-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (7R,8aS)-octahydropyrrolo[1,2-a]pyrazin-7-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of β-ketoesters, benzylamines, aromatic aldehydes, and nitromethane in the presence of a catalyst . Another approach includes the reduction of diastereomeric mixtures using sodium borohydride followed by epimerization and ester hydrolysis .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: (7R,8aS)-octahydropyrrolo[1,2-a]pyrazin-7-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the ring structure.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and nucleophiles are used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, (7R,8aS)-octahydropyrrolo[1,2-a]pyrazin-7-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .

Biology and Medicine: It can be used as a scaffold for the design of new drugs with potential therapeutic effects .

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics to polymers and other materials.

Mechanism of Action

The mechanism of action of (7R,8aS)-octahydropyrrolo[1,2-a]pyrazin-7-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pyrrolo[1,2-a]pyrazine scaffold is versatile, with modifications at positions 3, 7, and 8a significantly altering physicochemical properties and bioactivity. Below is a comparative analysis of key analogs:

Table 1. Structural and Functional Comparison of Pyrrolo[1,2-a]pyrazine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Source/Application Biological Activity References
(7R,8aS)-Octahydropyrrolo[1,2-a]pyrazin-7-ol C₇H₁₄N₂O 142.20 -OH at C7 Synthetic Under investigation; analogs show antioxidant/cytotoxic activity
(3R,8aS)-3-Methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine-1,4-dione C₉H₁₄N₂O₂ 182.22 -CH₃ at C3; -dione at C1/C4 Streptomyces spp. Antioxidant
(7R,8aS)-2-Benzyloctahydropyrrolo[1,2-a]pyrazin-7-ol C₁₄H₂₀N₂O 232.32 -Benzyl at C2; -OH at C7 Synthetic Research reagent (no reported bioactivity)
(3S,7R,8aS)-7-Hydroxy-3-isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione C₁₁H₁₈N₂O₃ 226.28 -Isobutyl at C3; -OH at C7; -dione at C1/C4 Marine Streptomyces Cytotoxic (vs. leukemia cells)
(7R,8aS)-7-Fluorooctahydropyrrolo[1,2-a]pyrazine C₇H₁₃FN₂ 144.19 -F at C7 Synthetic Unreported; fluorination may enhance bioavailability
Cyclo(L-Pro-L-Tyr) C₁₄H₁₇N₂O₃ 261.30 -4-Hydroxybenzyl at C3; -dione at C1/C4 Microbial co-cultures Biocontrol agent in agriculture

Key Structural Differences and Implications

Dione-containing derivatives (e.g., 1,4-diones in and ) exhibit redox activity, critical for antioxidant effects .

Isobutyl chains () correlate with cytotoxicity, likely via hydrophobic interactions with cellular targets .

Stereochemistry : The (7R,8aS) configuration is conserved in bioactive analogs, suggesting stereospecific interactions with enzymes or receptors .

Q & A

Basic Research Questions

Q. What are the key structural features and stereochemical considerations of (7R,8aS)-octahydropyrrolo[1,2-a]pyrazin-7-ol?

  • Answer : The compound is a bicyclic pyrrolopyrazine derivative with a hydroxyl group at position 7. Its stereochemistry is defined by the (7R,8aS) configuration, which significantly impacts its physicochemical and biological properties. The molecular formula is C₇H₁₄N₂O (MW: 142.2 g/mol), and its IUPAC name emphasizes the fused pyrrolidine-pyrazine ring system . Stereochemical verification requires techniques like X-ray crystallography or advanced NMR spectroscopy to confirm the relative configuration of chiral centers.

Q. What synthetic routes are available for preparing this compound, and how can its purity be verified?

  • Answer : Common synthetic strategies include:

  • Ring-closing metathesis of appropriately substituted diene precursors.
  • Hydroxylation of pyrrolopyrazine intermediates using stereoselective catalysts (e.g., Sharpless asymmetric dihydroxylation) .
    Purity verification involves HPLC (≥95% purity), HRMS (e.g., [M+H]⁺ = 143.1184), and elemental analysis (e.g., C: 59.12%, H: 9.92%, N: 19.70%) .

Q. What safety precautions should be taken when handling this compound given limited toxicological data?

  • Answer : Based on structurally related compounds, precautions include:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation.
  • Storage : In a dry, cool environment (<-20°C for long-term stability) .
  • Incompatible Materials : Avoid strong acids/bases and oxidizing agents due to potential decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Answer : Contradictions may arise from differences in:

  • Assay conditions (e.g., pH, temperature, solvent).
  • Cell lines or model systems (e.g., primary vs. immortalized cells).
  • Enantiomeric purity (e.g., inadvertent use of racemic mixtures).
    To address this, standardize protocols (e.g., NIH/NCATS guidelines), validate activity across multiple assays, and confirm stereochemical integrity via chiral HPLC .

Q. What strategies optimize the enantiomeric purity during synthesis?

  • Answer : Key methods include:

  • Chiral Auxiliaries : Use (R)- or (S)-proline derivatives to direct stereochemistry.
  • Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru-based for transfer hydrogenation).
  • Chromatography : Chiral stationary phases (e.g., amylose-based columns) for enantiomer separation .

Q. How to design experiments to assess the compound’s metabolic stability in vitro?

  • Answer : A stepwise approach:

Liver Microsome Assay : Incubate with human/rat liver microsomes (1 mg/mL) in NADPH-regenerating buffer.

Sampling : Collect aliquots at 0, 15, 30, and 60 minutes.

Analysis : Use LC-MS/MS to quantify parent compound depletion.

Data Interpretation : Calculate half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) .

Data Gaps and Research Opportunities

  • Toxicity : No acute or chronic toxicity data available; prioritize in vitro cytotoxicity screening (e.g., HepG2 cells) and Ames testing .
  • Ecological Impact : Lack of biodegradability or bioaccumulation data necessitates OECD 301/305 testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(7R,8aS)-octahydropyrrolo[1,2-a]pyrazin-7-ol
Reactant of Route 2
(7R,8aS)-octahydropyrrolo[1,2-a]pyrazin-7-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.